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Compound of Interest

Compound Name: Octahydroindolizine

Cat. No.: B079230 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data and

methodologies required for the unambiguous identification of octahydroindolizine. The

information is tailored for professionals in research and development who require precise

analytical techniques for the characterization of this saturated heterocyclic compound.

Overview of Spectroscopic Identification
The structural elucidation of octahydroindolizine, a bicyclic alkaloid, relies on the synergistic

application of multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR)

spectroscopy provides detailed information about the carbon-hydrogen framework, Mass

Spectrometry (MS) determines the molecular weight and fragmentation pattern, and Infrared

(IR) spectroscopy identifies characteristic functional groups. The logical workflow for

identification is outlined below.
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Caption: Workflow for the spectroscopic identification of octahydroindolizine.

Spectroscopic Data
The following tables summarize the key spectroscopic data for octahydroindolizine.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Carbon Atom Assignment

Data not explicitly found in search results

Assignments would be based on comparison to

known indolizidine alkaloids and theoretical

calculations.
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Note: Specific peak assignments for the parent octahydroindolizine were not available in the

provided search results. The table structure is provided as a template. Data for substituted

octahydroindolizines is available and can be used for comparative purposes.

Mass Spectrometry (GC-MS)
m/z Interpretation

125 Molecular Ion (M⁺)

124 [M-H]⁺

Other significant fragments would be listed here Interpretation of fragmentation patterns

The mass spectrum of octahydroindolizine is characterized by a prominent molecular ion

peak at m/z 125, consistent with its molecular formula C₈H₁₅N.[1][2]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Vibration Functional Group

~2930 - 2850 C-H stretch Aliphatic (CH₂, CH)

~1450 C-H bend Aliphatic (CH₂)

~1100 - 1000 C-N stretch Aliphatic amine

The IR spectrum of octahydroindolizine is expected to show characteristic absorptions for

aliphatic C-H and C-N bonds. The absence of peaks in the C=C and C=N regions (1600-1700

cm⁻¹) and the N-H region (3300-3500 cm⁻¹) confirms the saturated and tertiary amine nature of

the molecule.

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for

octahydroindolizine.

NMR Spectroscopy (¹³C)
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Objective: To obtain a ¹³C NMR spectrum to identify the number of unique carbon environments

and their chemical shifts.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:

Weigh approximately 50-100 mg of purified octahydroindolizine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

chloroform-d, CDCl₃).

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution

through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR

tube.

Cap the NMR tube securely.

Instrument Parameters (Typical):

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

Solvent: CDCl₃ (referenced to δ 77.16 ppm).

Acquisition Time: 1-2 seconds.

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 to 4096 (or more, depending on sample concentration).

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the resulting spectrum.
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Apply baseline correction.

Calibrate the spectrum using the solvent peak as a reference.

Integrate the peaks (note: ¹³C integration is not always quantitative).

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of

octahydroindolizine.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or

time-of-flight).

Sample Preparation:

Prepare a dilute solution of octahydroindolizine (approximately 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

GC Parameters (Typical):

Column: A non-polar capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

Inlet Temperature: 250 °C.

Injection Volume: 1 µL (split or splitless, depending on concentration).

Oven Temperature Program:

Initial temperature: 50-70 °C, hold for 1-2 minutes.

Ramp: Increase at a rate of 10-20 °C/min to 250-280 °C.

Final hold: 5-10 minutes.

MS Parameters (Typical):
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Scan Speed: 2-3 scans/second.

Data Analysis:

Identify the peak corresponding to octahydroindolizine in the total ion chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion peak (M⁺).

Analyze the fragmentation pattern and compare it to known spectra or propose

fragmentation pathways.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in octahydroindolizine.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation (using ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Acquire a background spectrum of the clean, empty ATR crystal.

Place a small drop of neat liquid octahydroindolizine directly onto the center of the ATR

crystal.
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If a pressure arm is available, apply consistent pressure to ensure good contact between the

sample and the crystal.

Instrument Parameters (Typical):

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Analysis:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the absorbance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding molecular

vibrations and functional groups.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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